Cyp51-IN-15
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Overview
Description
Cyp51-IN-15 is a compound that targets the enzyme sterol 14-alpha-demethylase, also known as cytochrome P450 51 (CYP51). This enzyme is crucial in the biosynthesis of sterols, which are essential components of cell membranes in fungi, protozoa, and other organisms. Inhibiting CYP51 can disrupt the production of ergosterol, a key sterol in fungal cell membranes, making this compound a potential antifungal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyp51-IN-15 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This step involves the construction of the basic skeleton of the compound using various organic reactions such as cyclization, condensation, and coupling reactions.
Functional group modifications: After forming the core structure, specific functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Purification processes: Implementing efficient purification techniques such as crystallization, distillation, and chromatography to obtain high-purity this compound.
Quality control: Establishing rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyp51-IN-15 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Including sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens, alkyl halides, and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can produce various alkylated or acylated compounds .
Scientific Research Applications
Cyp51-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of sterol biosynthesis and the role of CYP51 in various organisms.
Biology: Helps in understanding the biological functions of sterols and the impact of their inhibition on cell membranes.
Medicine: Investigated as a potential antifungal agent for treating fungal infections by targeting ergosterol biosynthesis.
Mechanism of Action
Cyp51-IN-15 exerts its effects by inhibiting the enzyme sterol 14-alpha-demethylase (CYP51). This enzyme is responsible for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol in fungi. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to impaired cell membrane integrity and ultimately causing cell death. The molecular targets and pathways involved include the binding of this compound to the active site of CYP51, preventing the enzyme from catalyzing the demethylation reaction .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another inhibitor of CYP51, used as an antifungal agent.
Fluconazole: A widely used antifungal that also targets CYP51.
Itraconazole: Another antifungal agent that inhibits CYP51.
Uniqueness
Cyp51-IN-15 is unique in its specific binding affinity and selectivity for CYP51, which may result in fewer side effects and higher efficacy compared to other similar compounds. Its unique structure allows for potent inhibition of CYP51, making it a promising candidate for further development as an antifungal agent .
Properties
Molecular Formula |
C19H15Cl2F3N2O |
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Molecular Weight |
415.2 g/mol |
IUPAC Name |
1-[(2S)-2-(2,4-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole |
InChI |
InChI=1S/C19H15Cl2F3N2O/c20-15-4-5-16(17(21)9-15)18(10-26-7-6-25-12-26)27-11-13-2-1-3-14(8-13)19(22,23)24/h1-9,12,18H,10-11H2/t18-/m1/s1 |
InChI Key |
CBMWGESHWRXHPH-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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